molecular formula C21H25IN2O4 B4900435 3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide

3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide

Cat. No. B4900435
M. Wt: 496.3 g/mol
InChI Key: CDNHXEPBULMOEL-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, closely related to the target compound, often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, the synthesis of 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide showcases a method that could be adapted for the target compound, emphasizing air-stable n-type doping for organic semiconductor applications (Wei et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied, revealing insights into their electronic and geometric configurations through techniques such as X-ray crystallography and DFT calculations. For example, the crystal structure analysis of a 1,2-disubstituted benzimidazolium chloride provides valuable insights into the structural aspects that could be relevant to the target compound, highlighting the importance of steric hindrance and hydrogen bonding in determining molecular conformation (Khan et al., 2017).

Chemical Reactions and Properties

Benzimidazole compounds participate in a variety of chemical reactions, offering diverse functionalities. The reactivity towards different reagents and conditions can lead to the formation of novel compounds with unique properties. The preparation and antibacterial effect of benzimidazole phenols and their metal complexes demonstrate the compound's reactivity and potential bioactivity, which may extend to related compounds (Tavman et al., 2009).

properties

IUPAC Name

methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O4.HI/c1-14-9-19-20(10-15(14)2)23(13-22(19)3)11-17(24)12-27-18-7-5-16(6-8-18)21(25)26-4;/h5-10,13,17,24H,11-12H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNHXEPBULMOEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC(COC3=CC=C(C=C3)C(=O)OC)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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